

Application of NMR Spectroscopy in the Structural Elucidation of Retroprogesterone

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Compound of Interest

Compound Name: Retroprogesterone

Cat. No.: B1680555

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Introduction

Retroprogesterone (9 β ,10 α -progesterone) is a synthetic stereoisomer of progesterone, a crucial hormone in the female reproductive cycle.[1] Unlike progesterone, **retroprogesterone** possesses a "bent" molecular structure due to the altered stereochemistry at the C9 and C10 positions.[1] This unique conformation leads to a higher affinity and selectivity for the progesterone receptor, making its derivatives, such as dydrogesterone, valuable in various therapeutic applications.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and verification of **retroprogesterone** and its analogues. This application note provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of **retroprogesterone** using 1D and 2D NMR techniques.

Data Presentation: NMR Spectroscopic Data of Retroprogesterone and its Analogue Dydrogesterone

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **retroprogesterone** and the closely related, commercially available derivative, dydrogesterone (6-dehydro**retroprogesterone**). These data are critical for the identification and structural verification of these compounds.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz) of Dydrogesterone in CDCl_3

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H-1	2.25	m	
H-2	2.35	m	
H-4	5.95	s	
H-6	6.20	d	J = 10.0
H-7	6.95	d	J = 10.0
H-8	2.50	m	
H-9	1.80	m	
H-11	1.55, 2.10	m	
H-12	1.45, 1.95	m	
H-14	2.05	m	
H-15	1.65, 1.90	m	
H-16	1.75, 2.20	m	
H-17	2.55	t	J = 9.0
CH ₃ -18	0.70	s	
CH ₃ -19	1.20	s	
CH ₃ -21	2.15	s	

Note: Data for dydrogesterone is presented as a close structural analogue of **retroprogesterone**. Specific data for **retroprogesterone** was not available in the cited literature.

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) of **Retroprogesterone** and Dydrogesterone

Carbon	Retroprogesterone (in C ₅ D ₅ N)	Dydrogesterone (in CDCl ₃)
C-1	36.1	36.0
C-2	34.1	33.9
C-3	199.1	199.5
C-4	123.8	124.0
C-5	171.1	162.8
C-6	28.1	127.5
C-7	29.1	134.5
C-8	37.1	37.0
C-9	40.1	40.0
C-10	44.1	44.5
C-11	21.1	21.0
C-12	39.1	39.0
C-13	44.1	44.0
C-14	50.1	50.0
C-15	24.1	24.0
C-16	23.1	23.0
C-17	64.1	64.0
C-18	17.1	17.0
C-19	21.1	21.5
C-20	209.1	209.0
C-21	31.1	31.5

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are generalized for steroid analysis on a 400 or 500 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of the **retroprogesterone** sample for ^1H NMR and 20-50 mg for ^{13}C NMR experiments. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , $\text{C}_5\text{D}_5\text{N}$).
- **Filtration:** To ensure a homogeneous solution free of particulate matter, filter the sample solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
- **Internal Standard:** For quantitative NMR (qNMR), a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added.

1D NMR Spectroscopy

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., zg30 on Bruker systems).
- **Spectral Width (SWH):** 12-15 ppm, centered around 5-6 ppm.
- **Acquisition Time (AQ):** 3-4 seconds.
- **Relaxation Delay (D1):** 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest (can be up to 70 seconds for steroids).[\[3\]](#)
- **Number of Scans (NS):** 16-64, depending on the concentration.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction.

^{13}C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).
- Spectral Width (SWH): 200-250 ppm, centered around 100 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay ($\geq 5 \times T_1$) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).
- Number of Scans (NS): 1024 or more, depending on the concentration.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

- Purpose: To identify proton-proton (^1H - ^1H) spin-spin coupling networks.
- Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker systems).
- Data Points (TD): 2048 in F2 and 256-512 in F1.
- Number of Scans (NS): 2-8 per increment.
- Relaxation Delay (D1): 1.5-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify direct one-bond proton-carbon (^1H - ^{13}C) correlations.
- Pulse Program: A standard HSQC experiment with sensitivity enhancement and gradients (e.g., hsqcedetgpsp on Bruker systems).[\[3\]](#)
- Spectral Width (SWH): 12-15 ppm in F2 (^1H) and 160-200 ppm in F1 (^{13}C).
- Data Points (TD): 2048 in F2 and 256 in F1.
- Number of Scans (NS): 2-16 per increment.

- $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.[3]

HMBC (Heteronuclear Multiple Bond Correlation):

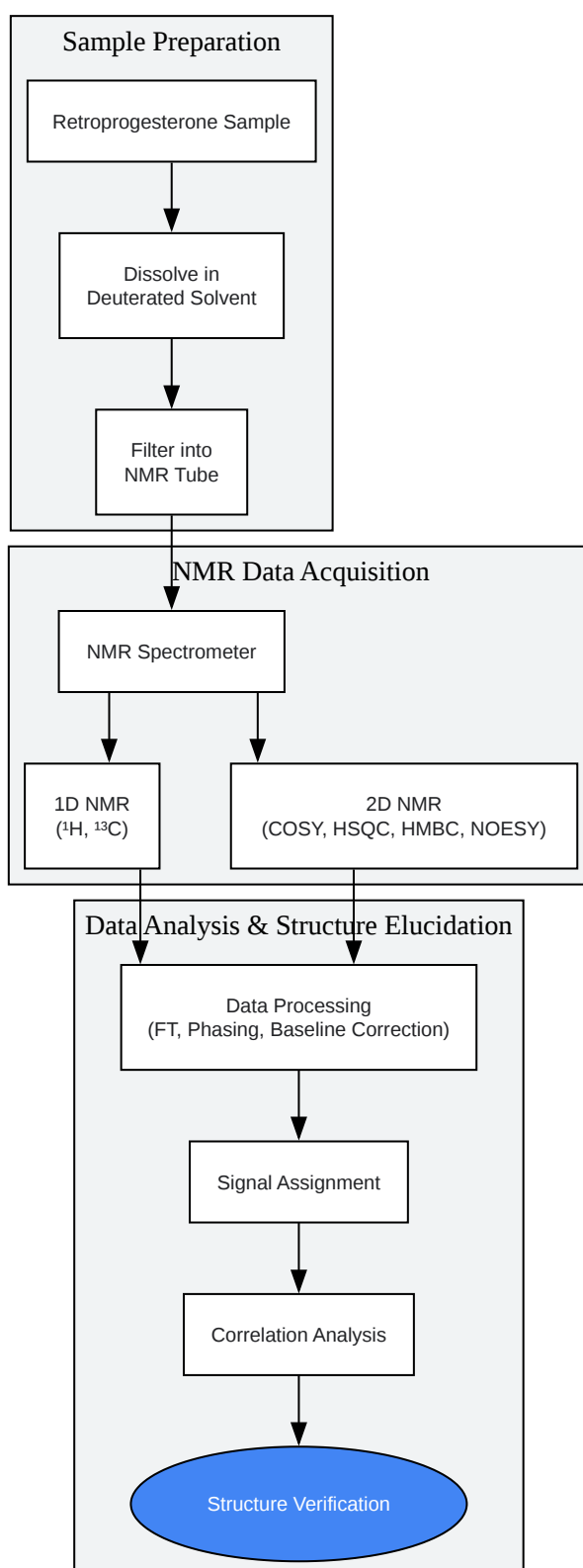
- Purpose: To identify long-range (2-3 bond) proton-carbon (^1H - ^{13}C) correlations.
- Pulse Program: A standard HMBC experiment (e.g., hmbcgp1pndqf on Bruker systems).
- Spectral Width (SWH): 12-15 ppm in F2 (^1H) and 200-250 ppm in F1 (^{13}C).
- Data Points (TD): 2048 in F2 and 512 in F1.
- Number of Scans (NS): 8-32 per increment.
- Long-range Coupling Delay: Optimized for an average long-range coupling of 8 Hz.

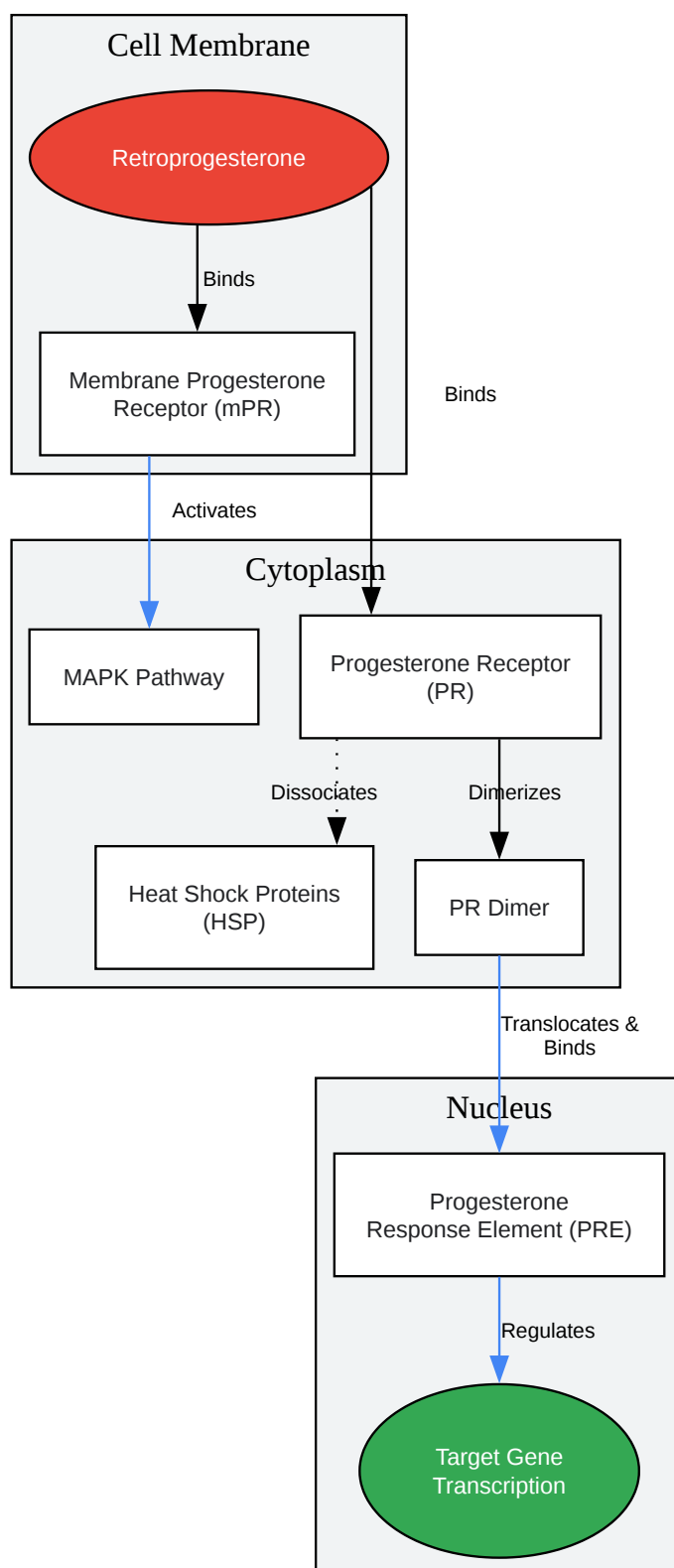
NOESY (Nuclear Overhauser Effect Spectroscopy):

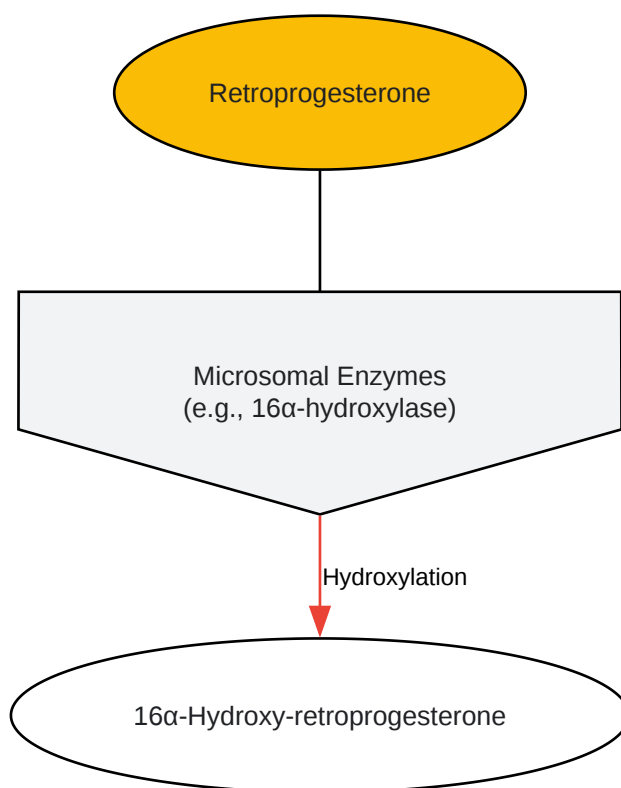
- Purpose: To identify protons that are close in space (through-space correlations).
- Pulse Program: A standard NOESY experiment (e.g., noesygp1h on Bruker systems).
- Data Points (TD): 2048 in F2 and 256-512 in F1.
- Number of Scans (NS): 8-16 per increment.
- Mixing Time (d8): 500-800 ms.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation







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References

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